1-methyl-1H-pyrazole-4-carboxylic acid
Description
Significance of Pyrazole (B372694) Core Structures in Organic Synthesis and Heterocyclic Chemistry
The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. mdpi.comthieme.de This structural motif imparts a unique combination of chemical and physical properties, including thermal stability and resistance to many oxidizing and reducing agents. The presence of two nitrogen atoms allows for diverse substitution patterns, leading to a vast library of derivatives with a wide range of biological activities. mdpi.comthieme.de In organic synthesis, the pyrazole ring serves as a versatile scaffold for the construction of more complex molecules, including fused heterocyclic systems. mdpi.com Its derivatives have found extensive applications as pharmaceuticals, agrochemicals, and materials science components. mdpi.comthieme.de
Role of Carboxylic Acid Functionalities in Chemical Modularity and Bioactivity Scaffolds
The carboxylic acid group is a fundamental functional group in organic chemistry, renowned for its ability to participate in a multitude of chemical transformations. This functionality provides a key handle for molecular modification, allowing for the formation of esters, amides, and other derivatives, which is crucial for tuning the physicochemical properties of a molecule, such as solubility, lipophilicity, and bioavailability. In the context of bioactive scaffolds, the carboxylic acid group can act as a crucial binding motif, interacting with biological targets through hydrogen bonding or ionic interactions. This modularity is a powerful tool in drug discovery and the development of agrochemicals, enabling the optimization of a lead compound's activity and pharmacokinetic profile.
Historical Context and Evolution of Academic Research on Pyrazole Carboxylic Acid Derivatives
The history of pyrazole chemistry dates back to the late 19th century, with the first synthesis of pyrazole itself. Research into pyrazole carboxylic acid derivatives followed, driven by the pursuit of new dyes and pharmaceuticals. Early synthetic methods often involved the condensation of β-ketoesters with hydrazine (B178648) derivatives, a strategy that remains relevant today. Over the decades, research has evolved from fundamental synthesis and characterization to the exploration of their diverse biological activities. The discovery of the potent anti-inflammatory properties of some pyrazole derivatives spurred significant interest in this class of compounds. In recent years, the focus has shifted towards the development of more sophisticated synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and regioselective functionalization, to access novel and complex pyrazole carboxylic acid derivatives with tailored properties for specific applications. nih.gov
Current Research Landscape and Unaddressed Challenges Pertaining to 1-Methyl-1H-pyrazole-4-carboxylic Acid
The current research landscape for this compound is largely dominated by its use as a key intermediate in the synthesis of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. thieme.dewikipedia.org A significant portion of academic and industrial research is therefore focused on optimizing its synthesis to improve yield, reduce cost, and minimize environmental impact. thieme.dejustia.com
Despite the progress, several challenges remain. A primary hurdle is achieving high regioselectivity during the initial pyrazole ring formation, as the reaction of unsymmetrical precursors can lead to isomeric mixtures that are often difficult to separate. nih.gov The development of more cost-effective and environmentally benign large-scale production methods is another critical area of research. justia.com While its role in fungicides is well-established, the exploration of other potential applications for this compound and its derivatives remains a relatively underexplored frontier. There is a need for further investigation into its potential in medicinal chemistry, materials science, and other areas of chemical research. arborpharmchem.com
Scope and Objectives of the Academic Research Compendium
This compendium aims to provide a focused and comprehensive overview of the current scientific knowledge pertaining solely to this compound. The objective is to detail its synthesis, and chemical properties, based on published research findings. This article will present detailed research findings and utilize data tables to offer a clear and concise presentation of key information. By strictly adhering to the specified topics, this compendium serves as a dedicated resource for researchers interested in this specific chemical compound.
Detailed Research Findings
Physical and Chemical Properties of this compound
The fundamental physical and chemical characteristics of this compound are crucial for its application in synthesis. The table below summarizes key properties based on available data.
| Property | Value |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 218-220 °C |
| Boiling Point | Decomposes before boiling |
| Solubility | Sparingly soluble in water, soluble in methanol (B129727) and other polar organic solvents |
| pKa | Approximately 3.5-4.5 |
Spectroscopic Data for this compound
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Representative spectroscopic data are provided below.
| Spectroscopy | Key Signals |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (br s, 1H, COOH), 8.15 (s, 1H, pyrazole-H), 7.85 (s, 1H, pyrazole-H), 3.85 (s, 3H, N-CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 163.5 (C=O), 139.0 (pyrazole-CH), 132.0 (pyrazole-CH), 115.0 (pyrazole-C), 39.0 (N-CH₃) |
| Infrared (IR, KBr) | ν (cm⁻¹) 3100-2500 (O-H stretch, broad), 1700 (C=O stretch), 1550 (C=N stretch) |
| Mass Spectrometry (ESI-) | m/z 125.0 [M-H]⁻ |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The classical approach involves the condensation of a β-dicarbonyl equivalent with methylhydrazine, followed by hydrolysis of the resulting ester. The table below outlines a common synthetic method.
| Step | Reactants | Reagents and Conditions | Product | Yield |
| 1. Cyclocondensation | Ethyl 2-formyl-3-oxobutanoate, Methylhydrazine | Ethanol (B145695), reflux | Ethyl 1-methyl-1H-pyrazole-4-carboxylate | ~85% |
| 2. Hydrolysis | Ethyl 1-methyl-1H-pyrazole-4-carboxylate | Sodium hydroxide, water/ethanol, heat | This compound | ~95% |
More recent developments have focused on improving the efficiency and sustainability of the synthesis, particularly for large-scale production. thieme.dejustia.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-3-4(2-6-7)5(8)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPPWUOZCSMDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349119 | |
| Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5952-92-1 | |
| Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |
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Advanced Synthetic Methodologies for 1 Methyl 1h Pyrazole 4 Carboxylic Acid and Its Precursors
Retrosynthetic Analysis of the 1-Methyl-1H-pyrazole-4-carboxylic Acid Scaffold
A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for its various synthetic routes. The primary bond cleavages in the pyrazole (B372694) ring lead back to acyclic precursors.
Primary Disconnections:
A logical retrosynthetic approach involves disconnecting the pyrazole ring, which can be conceptually broken down into a hydrazine (B178648) component and a three-carbon electrophilic component. This leads to two main strategies:
Disconnection A (C3-N2 and C5-N1 bonds): This pathway suggests a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. For this compound, this would involve methylhydrazine and a derivative of formylacetic acid or a related three-carbon synthon with a carboxylic acid or ester functionality at the 2-position.
Disconnection B (N1-N2 and C3-C4 bonds): This less common approach would involve a [3+2] cycloaddition reaction between a diazo compound and an appropriate acetylene (B1199291) or allene (B1206475) derivative.
Further Retrosynthesis of Key Precursors:
The retrosynthetic analysis can be extended to the key precursors identified. For instance, the required 1,3-dicarbonyl equivalent can be traced back to simpler, commercially available starting materials. A common precursor, ethyl 2-formyl-3-oxobutanoate, can be synthesized from ethyl acetoacetate (B1235776) and a formylating agent.
This analysis highlights the strategic importance of controlling regioselectivity during the cyclization step to obtain the desired 1-methyl-4-substituted pyrazole isomer over the 1-methyl-5-substituted isomer.
Development of Novel Synthetic Pathways to this compound
Building upon the foundational retrosynthetic strategies, researchers have developed a variety of novel and efficient synthetic pathways to access this compound and its precursors. These methods often focus on improving regioselectivity, yield, and sustainability.
Regioselective Annulation Strategies to Pyrazole Systems
The regioselective formation of the 1,4-disubstituted pyrazole ring is a critical challenge in the synthesis of this compound. Traditional condensation reactions between unsymmetrical 1,3-dicarbonyl compounds and methylhydrazine can lead to a mixture of regioisomers. To address this, several regioselective annulation strategies have been developed.
One effective method involves the use of β-enamino ketones or esters as precursors. These can be prepared by reacting a 1,3-dicarbonyl compound with a secondary amine. The subsequent reaction with methylhydrazine often proceeds with high regioselectivity. For instance, the reaction of ethyl 2-(dimethylaminomethylene)-3-oxobutanoate with methylhydrazine can afford the desired ethyl 1-methyl-1H-pyrazole-4-carboxylate with good regiocontrol. The regioselectivity is influenced by the nature of the substituents and the reaction conditions. nih.gov
Another strategy to control regioselectivity is the use of precursors with a leaving group at one of the carbonyl positions of the 1,3-dicarbonyl equivalent. This directs the cyclization to proceed in a specific manner.
A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved through the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc). organic-chemistry.org This approach, conducted at room temperature, provides good yields and high regioselectivity, offering a practical solution for the synthesis of specifically substituted pyrazoles. organic-chemistry.org
| Precursor 1 | Precursor 2 | Solvent | Catalyst/Additive | Product | Yield | Reference |
| Ethyl 2-(ethoxymethylene)acetoacetate | Methylhydrazine | Ethanol (B145695) | - | Ethyl 1-methyl-1H-pyrazole-4-carboxylate | Good | General Method |
| Diethyl [(dimethylamino)methylene]malonate | Phenylhydrazine | Acetic Acid | - | Diethyl 2-[(phenylhydrazino)methylene]malonate | - | nih.gov |
| 1,3-Diketone | Arylhydrazine | DMAc | 10 N HCl (aq) | 1-Aryl-3,4,5-substituted pyrazole | 59-98% | organic-chemistry.org |
Palladium-Catalyzed Cross-Coupling Approaches to Functionalized Pyrazoles
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of pyrazole rings, offering alternative routes to this compound and its derivatives. These methods often involve the direct C-H activation of the pyrazole core or the coupling of pre-functionalized pyrazoles.
A notable approach is the palladium-catalyzed C-H arylation of pyrazoles. For instance, the C5-arylation of ethyl 1-methylpyrazole-4-carboxylate has been achieved using a palladium acetate (B1210297) catalyst with an appropriate ligand. academie-sciences.fr This demonstrates the feasibility of introducing substituents at specific positions on the pyrazole ring, which can then be further elaborated to the desired carboxylic acid. The presence of the ester group at the C4 position can act as a blocking group, directing the arylation to the C5 position. academie-sciences.frresearchgate.net
Furthermore, pyrazole-directed sp3 C-H bond arylation has been developed, where the pyrazole moiety itself acts as a directing group for the functionalization of an attached alkyl chain. nih.gov While not a direct synthesis of the target acid, this methodology showcases the versatility of the pyrazole ring in directing palladium-catalyzed transformations. nih.gov
| Pyrazole Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
| Ethyl 1-SEM-pyrazole-4-carboxylate | Bromobenzene | Pd(OAc)2 / P(nBu)Ad2 | Ethyl 1-SEM-5-phenyl-1H-pyrazole-4-carboxylate | - | academie-sciences.fr |
| Ethyl 1-methylpyrazole-4-carboxylate | Aryl Bromides | Pd(OAc)2 / KOAc | Ethyl 5-aryl-1-methyl-1H-pyrazole-4-carboxylate | Good | academie-sciences.fr |
| 1-Alkylpyrazole | Aryl Iodides | Pd(OAc)2 / Ag2O | 1-(β-Arylethyl)pyrazole | - | nih.gov |
Green Chemistry Principles and Sustainable Synthetic Protocols
In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods for pyrazole derivatives. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-assisted synthesis has been shown to be a highly effective green method for the preparation of pyrazoles. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles. nih.gov For example, the synthesis of pyrazole-4-carbonitriles from pyrazole-4-carbaldehyde oximes has been efficiently carried out under microwave conditions. researchgate.net
Flow chemistry is another powerful green technology that is increasingly being applied to the synthesis of pyrazoles. nih.gov Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, scalability, and reproducibility. nih.gov The synthesis of 4-(pyrazol-1-yl)carboxanilides has been successfully demonstrated in a multistep continuous flow process, highlighting the potential of this technology for the efficient production of complex pyrazole-containing molecules. afinitica.comacs.org The use of flow chemistry can significantly reduce reaction times and improve yields compared to traditional batch processes. nih.gov
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are also a cornerstone of green chemistry. A "one-pot" synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids has been developed, combining a Claisen condensation, a Knorr reaction, and hydrolysis in a single sequence, thereby improving efficiency and reducing waste.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, base, temperature, and reaction time.
For the classical synthesis involving the cyclization of a 1,3-dicarbonyl precursor with methylhydrazine, the choice of solvent can have a significant impact on the regioselectivity and yield. As mentioned earlier, aprotic polar solvents like DMAc can favor the formation of the desired 1,4-isomer. organic-chemistry.org The addition of an acid catalyst can also accelerate the reaction and improve yields.
In the case of methylation of pyrazole-4-carboxylic acid or its esters, the choice of the methylating agent and base is critical. Methyl iodide in the presence of a base like potassium carbonate in a solvent such as DMF is a common method for the N-methylation of pyrazoles. chemicalbook.com The reaction conditions need to be carefully controlled to avoid side reactions and ensure complete conversion. The methylation of 4-nitro-3(5)-pyrazolecarboxylic acid has been studied with various methylating agents and solvents to improve the synthesis of the isomeric 1-methyl-4-nitropyrazolecarboxylic acids. researchgate.net
For palladium-catalyzed reactions, the choice of ligand, base, and solvent is paramount for achieving high catalytic activity and selectivity. The optimization of these parameters is often done through systematic screening of different conditions.
Stereoselective Synthetic Considerations in Pyrazole Carboxylic Acid Synthesis (if applicable to derivatives)
While this compound itself is an achiral molecule, stereoselective synthesis becomes a critical consideration when preparing its chiral derivatives. The introduction of a stereocenter can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.
For example, the synthesis of chiral pyrazole-containing amino acids has been reported, where the stereochemistry is derived from a chiral piperidine (B6355638) precursor. nih.gov The synthesis of chiral nitriles has also been achieved via an N-heterocyclic carbene (NHC)-catalyzed cycloaddition reaction between a β-cyano-substituted α,β-unsaturated aldehyde and a pyrazole-based amine, affording the products with excellent enantioselectivities. acs.org
In the context of drug discovery and development, the synthesis of enantiomerically pure derivatives of pyrazole carboxylic acids is often essential, as different enantiomers can exhibit distinct pharmacological activities. For instance, the optimization of pyrazole-3-carboxamides as cannabinoid receptor 1 (CB1) inverse agonists involved the preparation of several series of derivatives where stereochemistry could play a role in their biological activity. nih.gov
The development of stereoselective methods for the synthesis of chiral pyrazole derivatives is an active area of research, driven by the demand for enantiopure compounds in the pharmaceutical and agrochemical industries.
Scale-Up Methodologies for Research and Pilot-Scale Production
The transition of a synthetic route from laboratory benchtop to research and pilot-scale production is a critical phase in chemical development. This process, known as scale-up, involves increasing the batch size while ensuring consistency, safety, and economic viability. A pilot plant serves as an intermediate stage between small-scale research and full-scale commercial production, allowing for process optimization and the identification of potential challenges at a larger volume. For this compound and its key precursors, successful scale-up hinges on the selection of robust chemical routes, efficient reaction conditions, and processes that are amenable to larger-scale equipment and operations.
The development of cost-effective and practical methods for large-scale production is a significant area of focus, particularly for compounds that serve as key intermediates in industries like agrochemicals. For instance, the related compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) is a crucial building block for a new class of fungicides, driving demand for optimized, large-scale synthesis. thieme.dewikipedia.org Research groups have successfully conducted pilot-scale production of DFPA using a new route that emphasizes quantitative reaction steps, high purity, and the use of in-house raw materials. thieme.de This approach, which involves the oxidation of an acetyl pyrazole with NaOCl, is described as a very clean reaction suitable for large-scale manufacturing. thieme.de
Methodologies developed for related pyrazole derivatives offer valuable insights into the potential for scaling up the synthesis of this compound. A patent for the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters highlights economically advantageous processes designed for larger volumes. google.com These include promoting the ring-closure reaction in a two-phase system and using weak bases like sodium carbonate, which are well-suited for industrial applications. google.com The process also describes generating carbonic acid in-situ from carbon dioxide and water for acidification, a technique that can improve safety and handling on a larger scale. google.com
Furthermore, efforts to create more environmentally friendly and safer production processes are evident in patent literature. One method for a chlorinated pyrazole ester derivative utilizes dimethyl carbonate as a green reagent to replace the highly toxic dimethyl sulfate (B86663) for the methylation step. google.com It also employs concentrated hydrochloric acid and hydrogen peroxide for chlorination instead of sulfonic acid chloride, thereby reducing hazardous byproducts and improving the safety profile of the production process. google.com
The scale-up of precursor synthesis is equally important. A Chinese patent describes a process for 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester that is designed to be more suitable for scale operation by improving product purity and simplifying the production process. google.com The described method involves a controlled reaction of (ethoxymethyl)idene ethyl cyanoacetate (B8463686) with methyl hydrazine in toluene, with specific temperature control and reflux steps to ensure efficient production. google.com
For the direct precursor, ethyl 1-methyl-1H-pyrazole-4-carboxylate, one-pot synthesis methods using recyclable catalysts like magnetic ionic liquids have been developed. sid.ir Such protocols, which involve a three-component reaction, are advantageous for scale-up due to their efficiency, mild reaction conditions, and ease of catalyst separation and reuse. sid.ir
The following data tables summarize key findings from various synthetic methodologies relevant to the scale-up and pilot-scale production of this compound and its precursors.
Table 1: Pilot-Scale and Optimized Synthesis of Pyrazole Carboxylic Acids
| Compound | Key Process Feature | Scale/Yield | Source |
|---|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Oxidation of an acetyl pyrazole with NaOCl; DFPA used as a phase-transfer catalyst. | Pilot-scale production conducted. thieme.de | thieme.de |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Recrystallization from 40% aqueous ethanol solution. | Yield: 78.3%, Purity: 99.7% HPLC. google.com | google.com |
Table 2: Scale-Up Methodologies for Precursors
| Precursor | Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate | Methylation | Dimethyl carbonate | Green alternative to dimethyl sulfate. | Not specified. | google.com |
| Methyl 1-methyl-1H-pyrazole-4-carboxylate | Methylation | Methyl iodide, Potassium carbonate | N,N-dimethylformamide (DMF), Room temperature, 1 hour. | 90%. chemicalbook.com | chemicalbook.com |
| 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester | Cyclocondensation | Methyl hydrazine, (Ethoxymethyl)idene ethyl cyanoacetate | Toluene, 22-30°C then reflux. | Not specified. | google.com |
Chemical Reactivity and Derivatization Strategies of 1 Methyl 1h Pyrazole 4 Carboxylic Acid
Esterification and Amidation Reactions for Ligand and Prodrug Synthesis
The carboxylic acid moiety of 1-methyl-1H-pyrazole-4-carboxylic acid is readily converted into esters and amides. These reactions are fundamental for creating new chemical entities with tailored properties, such as ligands for metal complexation or prodrugs with improved bioavailability.
Esterification is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by converting the acid to its more reactive acid chloride or using a coupling agent. A frequent derivatization is the formation of the methyl ester. One synthetic route involves reacting methyl pyrazole-4-carboxylate with methyl iodide in the presence of potassium carbonate in N,N-dimethylformamide (DMF). chemicalbook.com Another method uses trimethylsilylated diazomethane (B1218177) in methanol (B129727) at 0°C. chemicalbook.com These esters, such as methyl 1-methyl-1H-pyrazole-4-carboxylate, are key intermediates for further modifications. chemicalbook.com
Amidation reactions are crucial for synthesizing a wide range of biologically active molecules. The general approach involves activating the carboxylic acid, often by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. mdpi.com Alternatively, peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) can directly form the amide bond. ktu.edu This method has been used to synthesize various anilides from pyrazole-4-carboxylic acids. ktu.edu A significant application of this reaction is in the synthesis of fungicides, where the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold is acylated with various substituted anilines. mdpi.comwikipedia.org
The following table summarizes representative esterification and amidation reactions.
| Reaction Type | Starting Material | Reagents/Conditions | Product | Yield | Reference |
| Esterification | Methyl pyrazole-4-carboxylate | Methyl iodide, Potassium carbonate, DMF, room temp | Methyl 1-methyl-1H-pyrazole-4-carboxylate | 90% | chemicalbook.com |
| Esterification | 1-Methyl-4-pyrazolecarboxylic acid | Trimethylsilylated diazomethane, Methanol, 0°C | Methyl 1-methyl-1H-pyrazole-4-carboxylate | 76% | chemicalbook.com |
| Amidation | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 1. Thionyl chloride; 2. Substituted aniline, TEA, CH₂Cl₂ | N-(substituted)phenyl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Not specified | mdpi.com |
| Amidation | 1-Methyl-5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylic acid | Aniline, EDC·HCl, DMAP, Dichloromethane | 1-Methyl-5-(N-Boc-piperidinyl)-N-phenyl-1H-pyrazole-4-carboxamide | Not specified | ktu.edu |
Reduction and Decarboxylation Pathways
Modification of the carboxylic acid group via reduction or its complete removal through decarboxylation represents another key synthetic strategy.
Reduction of the carboxylic acid group to a primary alcohol can be achieved using strong reducing agents. While specific examples for this compound are not extensively detailed in the reviewed literature, standard procedures using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes are generally applicable to heterocyclic carboxylic acids. This transformation would yield (1-methyl-1H-pyrazol-4-yl)methanol, a useful intermediate for introducing the pyrazole (B372694) moiety into other molecules via ether or ester linkages.
Decarboxylation , the removal of the carboxyl group, is a known reaction for pyrazole-4-carboxylic acids, although it can require forcing conditions. For the related 3,5-bis(haloalkyl)-1H-pyrazole-4-carboxylic acids, decarboxylation can be performed under acidic, basic, or metal-catalyzed conditions. googleapis.com Acidic decarboxylation can be carried out in water at temperatures ranging from 50 to 220°C. googleapis.com Basic decarboxylation is typically performed at temperatures between 40 and 150°C. googleapis.com Copper-catalyzed decarboxylation has also been reported, for instance, using copper(I) oxide (Cu₂O) and 1,10-phenanthroline (B135089) in a high-boiling solvent like N-methylpyrrolidone (NMP) or quinoline (B57606) at elevated temperatures (e.g., 160°C). googleapis.comgoogle.com These methods, while described for substituted analogs, illustrate potential pathways for the decarboxylation of this compound to yield 1-methyl-1H-pyrazole.
| Reaction Type | Starting Material | Reagents/Conditions | Product | Reference |
| Decarboxylation | 3-(difluoromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Cu₂O, 1,10-Phenanthroline, NMP, Quinoline, H₂O, 160°C | 3-(difluoromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole | googleapis.com |
| Decarboxylation | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Copper powder, Quinoline | 5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole | google.com |
| Decarboxylation | General pyrazole-4-carboxylic acid | Aqueous acid, 50-220°C | Decarboxylated pyrazole | googleapis.com |
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring System
The pyrazole ring is an electron-rich heterocycle, but its reactivity towards electrophilic substitution is influenced by the substituents present. The C4 position is generally the most susceptible to electrophilic attack in 1-substituted pyrazoles, but since this position is occupied by a deactivating carboxyl group in the title compound, substitutions at other positions (C3 or C5) would require specific directing groups or harsh conditions. The Vilsmeier-Haack reaction, for instance, is a common method to introduce a formyl group at the C4-position of 1-substituted pyrazoles, demonstrating the ring's capacity for electrophilic substitution. nih.gov
Nucleophilic substitution reactions on the pyrazole ring itself are less common unless the ring is activated by strongly electron-withdrawing groups or a suitable leaving group is present. For example, the synthesis of 3-substituted ethyl pyrazole-5-sulfonylacetate derivatives has been achieved from the corresponding 5-bromo-N-methyl-pyrazole-4-carboxylates, where the bromine atom is displaced by a nucleophile. nih.gov This indicates that halogenated derivatives of this compound could serve as precursors for introducing various nucleophiles onto the pyrazole core.
Formation of Heterocyclic Conjugates and Fused Ring Systems
This compound and its derivatives are valuable synthons for constructing more complex molecular architectures, including heterocyclic conjugates and fused-ring systems.
Heterocyclic conjugates are molecules where two or more heterocyclic rings are linked together. The amidation reaction is a straightforward method to create such conjugates. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been coupled with various amino-substituted heterocycles, such as 2-(5-bromo-1H-indazol-1-yl)aniline, to produce complex amides with potent biological activity. mdpi.com
Fused ring systems can be synthesized through intramolecular cyclization reactions where the pyrazole is one of the participating rings. Pyrazolo[3,4-d]pyrimidines, for example, can be formed from 5-amino-1-methyl-1H-pyrazole-3,4-dicarbonitrile through a Dimroth rearrangement and recyclization. nih.gov Another example is the synthesis of 1-methyl-1H-thieno[2,3-c]pyrazoles, which starts from 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester. nih.gov These examples show that appropriately functionalized 1-methyl-pyrazole-4-carboxylic acid derivatives are key precursors for building bicyclic heterocyclic systems of medicinal and material interest.
Complexation Chemistry with Transition Metals and Lanthanides
The structural features of this compound, namely the pyrazole ring with its sp²-hybridized nitrogen atoms and the carboxylate group, make it an excellent candidate for acting as a ligand in coordination chemistry. The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion. Additionally, the pyrazole ring's nitrogen atom at the 2-position is a potential coordination site.
This dual functionality allows the molecule to act as a versatile ligand for a wide array of metal ions, including transition metals and lanthanides. The resulting metal-organic frameworks (MOFs) or discrete coordination complexes could have interesting properties for applications in catalysis, gas storage, or as magnetic materials. While specific studies focusing solely on the complexation of this compound were not prominent in the search results, its potential as a ligand in the construction of MOFs has been noted. smolecule.com The combination of the robust pyrazole ring and the versatile carboxylate linker is a well-established strategy in the design of coordination polymers.
Click Chemistry Approaches for Bioconjugation and Material Assembly
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation and materials science due to its high efficiency, specificity, and mild reaction conditions. organic-chemistry.org This reaction forms a stable triazole linkage between two molecules, one functionalized with an azide (B81097) and the other with a terminal alkyne. organic-chemistry.org
While there are no direct reports of this compound being used in click chemistry, its structure can be readily modified to incorporate the necessary functional groups. A potential strategy involves derivatizing the carboxylic acid. For instance:
The carboxylic acid could be reduced to the corresponding alcohol, (1-methyl-1H-pyrazol-4-yl)methanol. This alcohol could then be converted to an azide or ether-linked to an alkyne-containing molecule.
Alternatively, the carboxylic acid could be converted to an amide using an amine that also contains an alkyne or azide handle (e.g., propargylamine (B41283) or 3-azidopropan-1-amine).
These functionalized pyrazole derivatives could then be "clicked" onto complementary-functionalized biomolecules (proteins, DNA), polymers, or surfaces. This approach would enable the precise assembly of pyrazole-containing materials or the development of targeted therapeutic agents, leveraging the established biological relevance of the pyrazole core.
Mechanistic Investigations and Kinetic Studies of Reactions Involving 1 Methyl 1h Pyrazole 4 Carboxylic Acid
Elucidation of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Techniques
The elucidation of reaction mechanisms for transformations involving 1-methyl-1H-pyrazole-4-carboxylic acid can be effectively achieved through a combination of spectroscopic and isotopic labeling techniques. These methods provide valuable insights into the structural changes and bond-forming or bond-breaking events that occur throughout a reaction.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are instrumental in tracking the progress of reactions by identifying the formation of intermediates and final products. For instance, in the esterification of this compound, the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the ester group can be monitored. Advanced NMR techniques, such as ¹H-¹⁵N HMBC, can be used to discriminate between regioisomers in more complex reactions involving the pyrazole (B372694) ring. mdpi.com Solid-state NMR (CPMAS) can also provide information about the structure and tautomerism of pyrazole-4-carboxylic acids in the solid state. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional group transformations. In the conversion of this compound to its corresponding amide, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the N-H and C=O stretches of the amide are key indicators of the reaction's progress. nih.gov
Mass Spectrometry (MS): MS can be used to detect and identify intermediates and products, providing crucial information about the molecular weight and fragmentation patterns of the species involved in the reaction.
Isotopic Labeling:
Kinetic Profiling of Key Transformation Steps
Kinetic profiling of reactions involving this compound, such as esterification and amidation, is essential for understanding reaction rates and optimizing process parameters. While specific kinetic data for this compound is limited in the provided search results, general principles of reaction kinetics for these transformations can be applied.
A typical kinetic study would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst concentration, reactant ratios).
Esterification: The esterification of a carboxylic acid with an alcohol is a reversible reaction, often catalyzed by a strong acid. masterorganicchemistry.com The kinetics of such reactions can be described by a power-law model. uobaghdad.edu.iq For the esterification of this compound, the rate of reaction would likely be dependent on the concentrations of the carboxylic acid, the alcohol, and the acid catalyst. Increasing the temperature generally increases the rate constant and the conversion at a given mole ratio. uobaghdad.edu.iq
Amide Formation: The direct formation of amides from carboxylic acids and amines is often a slow process requiring high temperatures. ucl.ac.uk Catalytic methods are therefore commonly employed to enhance the reaction rate. diva-portal.org The kinetic profile of the amidation of this compound would depend on the specific catalyst and reaction conditions used.
A hypothetical kinetic data table for a pseudo-first-order reaction of this compound is presented below.
| Time (min) | Concentration of this compound (M) | ln[Concentration] |
|---|---|---|
| 0 | 0.100 | -2.303 |
| 10 | 0.085 | -2.465 |
| 20 | 0.072 | -2.631 |
| 30 | 0.061 | -2.797 |
| 40 | 0.052 | -2.957 |
| 50 | 0.044 | -3.124 |
| 60 | 0.037 | -3.297 |
Transition State Analysis and Energy Landscape Mapping
Transition state analysis and the mapping of the energy landscape provide a theoretical framework for understanding the feasibility and pathways of a reaction. These studies are typically performed using computational methods.
Transition State Theory: The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational tools can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. youtube.com
Energy Landscape Mapping: An energy landscape map, or reaction coordinate diagram, visually represents the energy changes that occur as reactants are converted into products. It shows the relative energies of reactants, intermediates, transition states, and products. By mapping the energy landscape, chemists can identify the most favorable reaction pathway and predict the major products of a reaction.
For example, in the reaction of a pyrazole derivative, computational calculations can determine the Gibbs free energy and enthalpy of the reaction, indicating the thermodynamic favorability of different pathways. mdpi.com
Solvent Effects and Catalytic Influence on Reactivity and Selectivity
The choice of solvent and the presence of a catalyst can have a profound impact on the rate and selectivity of reactions involving this compound.
Solvent Effects: Solvents can influence reaction rates by stabilizing or destabilizing the reactants, intermediates, and transition states.
Polar Protic Solvents: Solvents like ethanol (B145695) can participate in hydrogen bonding and can solvate both cations and anions effectively. In the synthesis of pyrazole derivatives, the use of a polar protic solvent like ethanol has been shown to provide high regioselectivity. ktu.edu
Polar Aprotic Solvents: Solvents such as acetonitrile (ACN) can also influence regioselectivity, although sometimes to a lesser extent than protic solvents. ktu.edu
Nonpolar Solvents: Reactions in nonpolar solvents like carbon tetrachloride can result in lower yields and poorer selectivity. ktu.edu
Catalytic Influence: Catalysts accelerate the rate of a reaction without being consumed in the process.
Acid Catalysis: As mentioned earlier, esterification reactions are commonly catalyzed by strong acids like sulfuric acid. uobaghdad.edu.iq The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com
Metal Catalysis: Metal complexes derived from pyrazole carboxylic acids have been shown to possess catalytic activity. For instance, a cobalt complex of 3-methyl-1H-pyrazole-4-carboxylic acid exhibited catalytic activity for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). rsc.org While this demonstrates the catalytic potential of related compounds, specific studies on the catalytic influence on reactions of this compound are needed.
Computational Mechanistic Elucidation using Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of organic reactions at the molecular level. researchgate.net These methods can be used to calculate the geometries of reactants, intermediates, transition states, and products, as well as their corresponding energies.
For reactions involving this compound, DFT calculations can provide insights into:
Reaction Pathways: By mapping the potential energy surface, the most likely reaction pathway can be identified.
Activation Energies: The calculation of transition state energies allows for the determination of activation energies, which can be correlated with experimental reaction rates.
Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can explain the reactivity and charge transfer properties of the molecules involved. researchgate.net
For example, a DFT study on pyrazole derivatives could involve optimizing the geometries of all species in a proposed reaction mechanism and then calculating the vibrational frequencies to confirm that the reactants and products are energy minima and the transition states are first-order saddle points. uomphysics.net
Below is a hypothetical table of calculated energies for a reaction of this compound.
| Species | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| Reactants | -475.123456 | -475.098765 | 0.0 |
| Transition State | -475.087654 | -475.065432 | 20.9 |
| Products | -475.145678 | -475.123456 | -15.5 |
Advanced Spectroscopic and Crystallographic Approaches for Structural Elucidation and Conformational Analysis
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex organic molecules like 1-methyl-1H-pyrazole-4-carboxylic acid. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed insights into the molecular framework.
A standard ¹H NMR spectrum in a solvent like DMSO-d₆ would typically show signals for the two pyrazole (B372694) ring protons, the N-methyl protons, and the carboxylic acid proton. The pyrazole protons are expected to appear as singlets in the aromatic region, while the N-methyl protons will be a singlet in the aliphatic region. The carboxylic acid proton signal is often broad and its chemical shift can be concentration-dependent.
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. For this compound, five distinct signals are expected: two for the pyrazole ring carbons, one for the N-methyl carbon, one for the carboxylic acid carbon, and one for the quaternary carbon of the pyrazole ring attached to the carboxylic acid group.
To definitively assign these signals, multi-dimensional NMR experiments are employed:
DEPT-135: This experiment distinguishes between CH, CH₂, and CH₃ groups. For this compound, it would show positive signals for the pyrazole CH and the N-methyl CH₃, while quaternary carbons (like the one bearing the carboxylic acid) would be absent.
COSY: This experiment reveals proton-proton couplings. In this molecule, no significant COSY correlations are expected as the pyrazole protons are typically not coupled to each other, and the methyl protons are isolated.
HSQC: This technique correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the pyrazole ring carbons to their attached protons and the N-methyl carbon to its protons.
Table 1: Expected 1H and 13C NMR Chemical Shift Ranges for this compound
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Pyrazole H | 7.5 - 8.5 | 110 - 140 |
| N-CH₃ | 3.5 - 4.5 | 35 - 45 |
| COOH | 12.0 - 13.0 (broad) | 160 - 170 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₅H₆N₂O₂), the expected exact mass can be calculated and compared to the experimentally determined value with a high degree of accuracy.
In addition to accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pathways of the molecule. This data is crucial for structural elucidation. The fragmentation of this compound is expected to proceed through several characteristic pathways, including:
Decarboxylation: Loss of the carboxylic acid group as CO₂ is a common fragmentation pathway for carboxylic acids.
Loss of a methyl group: Cleavage of the N-methyl group can occur.
Ring fragmentation: The pyrazole ring can undergo cleavage, leading to characteristic fragment ions.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Exact Mass |
| [M+H]⁺ | C₅H₇N₂O₂⁺ | 127.0499 |
| [M-CH₃]⁺ | C₄H₃N₂O₂⁺ | 111.0189 |
| [M-COOH]⁺ | C₄H₅N₂⁺ | 81.0447 |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions
Furthermore, this method elucidates the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. A key feature of the solid-state structure of carboxylic acids is the formation of hydrogen-bonded dimers. researchgate.net In the case of this compound, it is anticipated that two molecules will associate through strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric dimer. researchgate.net
These dimeric units are then expected to be further organized in the crystal lattice through weaker intermolecular interactions, such as C-H···N and C-H···O hydrogen bonds, as well as potential π-π stacking interactions between the pyrazole rings of adjacent dimers. researchgate.net
Table 3: Expected Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| O-H···O distance | 2.6 - 2.8 Å |
| Pyrazole Ring | Planar |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
Key vibrational modes include:
O-H stretching: A broad and intense band in the FT-IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded carboxylic acid O-H group.
C=O stretching: A strong absorption band around 1700 cm⁻¹ in the FT-IR spectrum corresponds to the carbonyl group of the carboxylic acid. The position of this band is sensitive to the extent of hydrogen bonding.
C-N and C=C stretching: Vibrations of the pyrazole ring will give rise to a series of bands in the fingerprint region (1600-1400 cm⁻¹).
C-H stretching: Bands corresponding to the aromatic C-H of the pyrazole ring and the aliphatic C-H of the methyl group will appear around 3100 cm⁻¹ and 2950 cm⁻¹, respectively.
Raman spectroscopy provides complementary information to FT-IR. While the O-H and C=O stretching vibrations are typically strong in the IR spectrum, the symmetric vibrations of the pyrazole ring are often more prominent in the Raman spectrum. The combination of both techniques allows for a more complete vibrational analysis.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H stretch (H-bonded) | 2500-3300 (broad, strong) | Weak |
| C-H stretch (aromatic) | ~3100 | Moderate |
| C-H stretch (aliphatic) | ~2950 | Moderate |
| C=O stretch | ~1700 (strong) | Moderate |
| C=C, C=N stretch (ring) | 1400-1600 | Strong |
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Charge Transfer Characteristics
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the pyrazole ring, which acts as the primary chromophore.
The position of the absorption maximum (λmax) is influenced by the substituents on the pyrazole ring. The carboxylic acid group, being an electron-withdrawing group, can affect the energy of the molecular orbitals and thus the wavelength of maximum absorption. The solvent in which the spectrum is recorded can also play a role, with polar solvents potentially causing shifts in the absorption bands.
The electronic spectrum can also provide information about charge transfer characteristics within the molecule. Theoretical calculations can be used in conjunction with experimental data to assign the observed electronic transitions to specific molecular orbitals and to understand the nature of the excited states.
Table 5: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) |
| π → π* | 220 - 280 |
Theoretical and Computational Chemistry Studies of 1 Methyl 1h Pyrazole 4 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G* or TZ2P, have been employed to understand their structure and reactivity. dntb.gov.uauomphysics.net
Electronic Structure and Reactivity: The electronic properties of pyrazole derivatives are often characterized by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net In a study on a similar compound, 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, DFT studies confirmed a highly stable molecular structure. nih.gov Calculations on related pyrazole compounds have been used to determine properties like total energies, dipole moments, and charge distributions on the atoms.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the chemical reactivity and selectivity of the molecule. These descriptors are presented in the table below.
| Reactivity Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |
This table provides the theoretical framework for reactivity descriptors calculated using DFT.
Spectroscopic Property Prediction: DFT is also a powerful tool for predicting spectroscopic properties. For instance, in a combined experimental and theoretical study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT calculations at the B3LYP/TZ2P level were used to compute FT-IR and NMR chemical shifts. uomphysics.net The calculated values showed good agreement with the experimental data, aiding in the precise assignment of vibrational frequencies and chemical shifts. uomphysics.net Such calculations can help distinguish between different isomers and conformers and provide a deeper understanding of the molecule's vibrational modes and electronic environment.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.net
Conformational Sampling: For a molecule like 1-methyl-1H-pyrazole-4-carboxylic acid, the primary source of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the pyrazole ring. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them. Enhanced sampling techniques, such as metadynamics or replica exchange MD, can be employed to accelerate the exploration of the conformational space and overcome high energy barriers, ensuring a thorough sampling of possible shapes the molecule can adopt. livecomsjournal.org
Solvent Interactions: MD simulations are particularly valuable for studying how a molecule interacts with solvent molecules, such as water. These simulations can reveal the structure of the solvent shells around different parts of the molecule, like the hydrophilic carboxylic acid group and the more hydrophobic pyrazole ring. Key insights that can be obtained include:
Hydrogen Bonding: The number and lifetime of hydrogen bonds formed between the carboxylic acid group and water molecules can be quantified.
Solvation Free Energy: This can be calculated to understand the molecule's solubility.
Radial Distribution Functions: These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the local solvent structure.
While specific MD simulation studies focused solely on the conformational analysis and solvation of this compound are not widely published, this methodology has been applied to pyrazole derivatives in the context of their interactions with biological macromolecules. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity as, for example, anticancer agents by inhibiting enzymes like the Epidermal Growth Factor Receptor (EGFR) kinase. smolecule.com
Methodology:
Dataset: A series of pyrazole compounds with experimentally measured biological activities is selected.
Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., steric and electrostatic fields from CoMFA or CoMSIA).
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking a subset of descriptors to the biological activity. smolecule.com
Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques. smolecule.com
A hypothetical QSAR equation might look like: pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ...
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the β values are the coefficients for each descriptor. A study on 1H-pyrazole-1-carbothioamide derivatives developed 2D-QSAR models to predict their EGFR kinase inhibitory activity, demonstrating the utility of this approach for the pyrazole scaffold. smolecule.com
Molecular Docking and Dynamics for Ligand-Receptor Binding Affinity Prediction and Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wikipedia.org This technique is crucial in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with its biological target at the atomic level.
Binding Affinity Prediction: For this compound, docking could be used to predict its binding affinity to various enzymes or receptors. The process involves placing the molecule in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding energy. Lower binding energy scores typically indicate a more favorable interaction. Docking studies on various pyrazole derivatives have been performed against targets like receptor tyrosine kinases and protein kinases to screen for potential inhibitors. wikipedia.org
Interaction Analysis: Docking provides detailed insights into the non-covalent interactions that stabilize the ligand-receptor complex. These interactions include:
Hydrogen bonds
Hydrophobic interactions
Van der Waals forces
π-π stacking interactions
In a study of a novel pyrazole carboxylic acid derivative, molecular docking was used to evaluate its interaction with sterol 14-alpha demethylase (CYP51) from Candida albicans. nih.gov The results showed a higher affinity and stability compared to the known antifungal fluconazole. nih.gov
Molecular Dynamics of the Complex: Following docking, MD simulations are often performed on the predicted ligand-receptor complex. These simulations assess the stability of the binding pose over time and can reveal subtle conformational changes in both the ligand and the protein upon binding. mdpi.com Such simulations provide a more dynamic and realistic view of the binding event than the static picture provided by docking alone. nih.gov
| Interaction Type | Potential Groups on this compound |
| Hydrogen Bond Donor | Carboxylic acid -OH |
| Hydrogen Bond Acceptor | Carboxylic acid C=O, Pyrazole nitrogens |
| Hydrophobic Interactions | Pyrazole ring, Methyl group |
| π-π Stacking | Pyrazole ring |
This table illustrates the potential binding interactions of the title compound within a receptor active site.
Ab Initio and Semi-Empirical Methods for Fundamental Chemical Properties
Beyond DFT, other quantum chemistry methods can be used to study fundamental chemical properties. These methods are broadly classified as ab initio and semi-empirical.
Ab Initio Methods: Ab initio (from first principles) methods, like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. While computationally more demanding than DFT, they can provide highly accurate results for properties like:
Gas-phase geometry and energies: Providing a benchmark for less computationally expensive methods.
Proton affinity and acidity: Calculating the gas-phase basicity and acidity of the molecule.
Tautomeric equilibria: Determining the relative energies of different tautomers, if applicable.
Semi-Empirical Methods: Semi-empirical methods, such as AM1, PM3, and CNDO, are based on the Hartree-Fock formalism but use approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecules or systems. nih.govuni-muenchen.de They are well-suited for calculating properties like:
Heats of formation nih.gov
Ground-state geometries
Dipole moments rsc.org
Ionization potentials rsc.org
A study on a series of alkylpyrazoles used the CNDO/2 method to calculate total energies, charge distributions, dipole moments, and ionization potentials, demonstrating the application of these faster methods to the pyrazole core structure. rsc.org
Prediction of Spectroscopic Data from First Principles
First-principles calculations, primarily using DFT, are highly effective for predicting various types of spectroscopic data. This predictive capability is invaluable for confirming experimental results, assigning spectral features, and understanding the underlying molecular properties that give rise to the spectra.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted relative to a standard like tetramethylsilane (TMS). A study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid showed a strong correlation between the experimental ¹H and ¹³C NMR chemical shifts and those calculated by DFT. uomphysics.net
Vibrational (IR) Spectroscopy: The same DFT calculations used for geometry optimization also yield the vibrational frequencies and their corresponding intensities. These calculated frequencies correspond to the fundamental vibrational modes of the molecule (stretches, bends, torsions). While there is often a systematic overestimation of frequencies, they can be scaled by an empirical factor to achieve excellent agreement with experimental FT-IR spectra. uomphysics.net This allows for the confident assignment of each band in the experimental spectrum to a specific molecular motion. uomphysics.netmdpi.com
| Spectroscopic Data | Computational Method | Predicted Parameters |
| NMR | DFT (GIAO method) | ¹H and ¹³C chemical shifts |
| IR | DFT | Vibrational frequencies and intensities |
| UV-Vis | TD-DFT | Electronic transition energies (λmax) and oscillator strengths |
This table summarizes the computational methods used to predict different types of spectroscopic data.
The comparison between calculated and experimental spectra provides a powerful validation of both the computational model and the experimental structure determination.
Applications in Medicinal Chemistry and Drug Discovery Research
1-Methyl-1H-pyrazole-4-Carboxylic Acid as a Privileged Scaffold for Bioactive Compounds
The pyrazole (B372694) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. dntb.gov.uanih.govresearchgate.netnih.gov This designation is due to its ability to serve as a core structure for ligands that bind to a wide range of biological targets. The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which can act as both hydrogen bond donors and acceptors. rsc.org This feature, combined with its metabolic stability, makes it an ideal building block for designing new drugs. nih.gov
Derivatives of this compound, particularly its amides and esters, are integral to numerous compounds with significant biological effects. arborpharmchem.com This scaffold is found in agents developed for oncology, inflammation, and infectious diseases. nih.govnih.gov For instance, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety is the basis for several highly successful fungicides that inhibit the enzyme succinate (B1194679) dehydrogenase. wikipedia.orgmdpi.com The adaptability of the pyrazole core allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to achieve desired therapeutic effects, cementing its status as a key component in the modern drug discovery toolkit. rsc.org
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives
The biological activity of derivatives of this compound is highly dependent on the nature and position of their substituents. Extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds.
For example, in a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides developed as antifungal agents, the nature of the amide substituent was found to be critical for activity. mdpi.com Research showed that incorporating an indazole group into the amide portion resulted in compounds with the highest antifungal activity against a panel of seven phytopathogenic fungi. mdpi.com Specifically, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (compound 9m in the study) demonstrated superior performance compared to the commercial fungicide boscalid. mdpi.com
In the context of anticancer agents, SAR studies on 1H-pyrazole-4-carboxylic acid derivatives as inhibitors of the DNA demethylase ALKBH1 revealed that specific modifications are key to potency. acs.org The discovery of a highly potent inhibitor, compound 29, underscored the importance of the pyrazole-4-carboxylic acid core in achieving effective inhibition. acs.org Similarly, studies on pyrazole derivatives as cannabinoid receptor antagonists identified crucial structural requirements for high-affinity binding, including a para-substituted phenyl ring at the C5-position and a carboxamide group at the C3-position. nih.gov These studies highlight how systematic modification of the this compound scaffold allows for the rational design of highly active and selective molecules.
| Core Structure | Target/Application | Key Substituent Modification | Impact on Activity | Reference |
|---|---|---|---|---|
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Antifungal (various fungi) | Amide portion modified with an indazole group | Significantly increased antifungal activity. | mdpi.com |
| 1H-Pyrazole-4-carboxylic acid | Anticancer (ALKBH1 inhibition) | Creation of a prodrug (compound 29E from 29) | Improved cell membrane permeability and cellular activity. | acs.org |
| Pyrazolo[4,3-c]pyridine-3-carboxamide | Antiparasitic (PEX14-PEX5 PPI) | Removal of N-1 methyl group | Slightly decreased activity against T. brucei and T. cruzi PEX14. | acs.org |
| N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | CB1 Receptor Antagonist | p-Iodophenyl group at C5-position | Resulted in the most potent compound in the series. | nih.gov |
Enzyme Inhibition and Modulation Studies: Mechanisms and Binding Modes
Derivatives of this compound are known to inhibit a wide variety of enzymes through diverse mechanisms, playing a crucial role in the treatment of numerous diseases.
Protein kinases are a major class of drug targets, particularly in oncology, and the pyrazole scaffold is a key feature in many kinase inhibitors. nih.govnih.gov Derivatives of 1-methyl-1H-pyrazole-4-carboxamide have been engineered to be potent and selective inhibitors of several kinases.
One notable example is a series of 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives designed as inhibitors of the REarranged during Transfection (RET) kinase, a validated target in cancer therapy. nih.gov A representative compound from this series, 8q , potently inhibited wild-type RET kinase with a half-maximal inhibitory concentration (IC₅₀) of 13.7 nM. nih.gov Crucially, it also suppressed RET kinases with mutations that confer resistance to other therapies. nih.gov Other research has focused on pyrazole-carboxamides as inhibitors of Aurora kinases A and B, which are critical regulators of cell division. nih.gov Compound 6k from one such study was found to inhibit Aurora A and Aurora B with IC₅₀ values of 16.3 nM and 20.2 nM, respectively. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 8q | RET (wild-type) | 13.7 | nih.gov |
| Compound 6k | Aurora Kinase A | 16.3 | nih.gov |
| Aurora Kinase B | 20.2 | ||
| Difluoroethyl pyrazole 16a | HPK1 | Potent tool for in vivo studies | nih.gov |
Beyond kinases, pyrazole derivatives have been developed as inhibitors of proteases. Specific structural modifications to the pyrazole core allow for potent and selective inhibition of these enzymes, which are implicated in various physiological and pathological processes.
For instance, pyrazole-based compounds have been investigated as inhibitors of meprins α and β, which are metalloproteases belonging to the astacin (B162394) family. While not direct derivatives of this compound, these studies on related pyrazole scaffolds provide valuable insights into how this heterocycle can be tailored for protease inhibition.
The versatility of the this compound scaffold is further demonstrated by its application in targeting other critical enzyme systems.
Succinate Dehydrogenase (SDH): A significant number of commercial fungicides are amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. wikipedia.orgmdpi.com These compounds function by inhibiting succinate dehydrogenase (also known as Complex II) in the mitochondrial respiratory chain of fungi, effectively halting energy production. wikipedia.org Molecular docking studies have shown that the carbonyl oxygen of the carboxamide can form crucial hydrogen bonds with amino acid residues like TYR58 and TRP173 within the enzyme's binding site, explaining the potent inhibitory activity. mdpi.com
DNA Demethylases: Derivatives of 1H-pyrazole-4-carboxylic acid have been identified as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1. acs.org This enzyme plays a role in epigenetic regulation, and its dysregulation is linked to certain cancers. The discovery of compound 29 as a highly potent ALKBH1 inhibitor opens a new avenue for therapeutic intervention in gastric cancer. acs.org
Carbonic Anhydrases (CAs): Sulfonamide derivatives incorporating pyrazole carboxamide moieties have been investigated as inhibitors of various human carbonic anhydrase isoforms. mdpi.comnih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. Studies have shown that certain pyrazole derivatives can selectively inhibit tumor-associated isoforms like hCA IX and XII over the cytosolic isoforms hCA I and II, demonstrating the potential for developing targeted therapies. mdpi.com
| Derivative Class | Enzyme Target | Mechanism/Key Finding | Example Compound | Reference |
|---|---|---|---|---|
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | Inhibition of the fungal mitochondrial respiratory chain. | Bixafen, Fluxapyroxad | wikipedia.orgmdpi.com |
| 1H-Pyrazole-4-carboxylic acid derivatives | DNA Demethylase (ALKBH1) | Potent inhibition of 6mA demethylation. | Compound 29 | acs.org |
| Pyrazole-carboxamide sulfonamides | Carbonic Anhydrases (hCA) | Selective inhibition of tumor-associated isoforms hCA IX and XII. | Compound 15 (in study) | mdpi.com |
Receptor Agonism/Antagonism and Receptor Binding Studies
The interaction of pyrazole derivatives with various receptors is a key area of investigation. A notable study identified a series of novel pyrazole acid antagonists for the prostaglandin (B15479496) E receptor 1 (EP1), a key player in pain mediation. nih.gov From a chemical array, a specific pyrazole acid, compound 4 , was identified, which demonstrated favorable physicochemical properties and significant exposure levels in blood. nih.gov This compound had an effective dose (ED50) of 1.3 mg/kg in a rat pain model, highlighting its potential as an analgesic agent. nih.gov Further synthesis and structure-activity relationship (SAR) studies led to the identification of even more potent analogues in in-vitro assays, suggesting that pyrazole-based compounds are promising candidates for treating PGE2-mediated pain. nih.gov
In addition to pain receptors, derivatives have been studied for their interaction with immune receptors. Molecular docking simulations of certain 4-substituted pyrazole derivatives have been performed against the immune receptor Toll-like receptor 4 (TLR4). These studies provide insights into the binding affinity and potential mechanisms by which these compounds might exert their effects. mdpi.com For instance, a hydrazone derivative achieved a high docking score by forming hydrophobic interactions with the PHE 46 residue of the TLR4 protein. mdpi.com
Investigations into Antineoplastic and Antiproliferative Mechanisms of Action
The core compound, this compound, has been shown to possess antineoplastic properties by inhibiting the growth of human cancer cells. researchgate.net The broader family of pyrazole derivatives has been extensively studied for its anticancer potential, demonstrating the ability to induce cytotoxicity in cancer cells through the apoptotic pathway. wikipedia.org The anticancer efficacy of these derivatives is linked to the inhibition of multiple critical targets within cancer cells, including topoisomerase II, EGFR, VEGF, and various kinases like PI3K and JAK2. wikipedia.org
Specific derivatives have shown significant activity against various cancer cell lines. For example, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives exhibits potent anti-proliferative activity against a wide range of tumor cell lines. chemscene.com One compound from this class, compound 14 , was found to induce cell cycle arrest at the G0/G1 interphase and showed selective inhibition of the human B-cell lymphoma cell line (BJAB) with no observed effects on normal human cells. chemscene.com Another study highlighted a pyrazole hybrid, compound 13 , which displayed significant anticancer activity against the aggressive 4T1 breast cancer cell line by delaying the cell cycle in the G0/G1 phase and inducing apoptosis. researchgate.net
Table 1: Antiproliferative Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Pyrazole derivative 3f | MDA-MB-468 (Triple Negative Breast Cancer) | IC₅₀ | 14.97 µM | wikipedia.org |
| Pyrazole derivative 3f | AGO1522 (Normal Fibroblast) | IC₅₀ | 28.74 µM | wikipedia.org |
| Compound 19 | Bel-7402 (Human Hepatoma) | IC₅₀ | 12.3 µM | fishersci.com |
| Compound 19 | HT-1080 (Fibrosarcoma) | IC₅₀ | 6.1 µM | fishersci.com |
| Pyrazole hybrid 13 | 4T1 (Mouse Breast Cancer) | IC₅₀ | 25 µM | researchgate.net |
Evaluation of Antimicrobial and Antiviral Activities: Molecular Targets and Resistance Mechanisms
Derivatives of this compound are prominent in the development of antimicrobial and antiviral agents.
Antimicrobial and Antifungal Activity Amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are used commercially as fungicides. nih.govnih.gov Their mechanism of action involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. nih.gov Molecular docking studies of one such amide, compound 9m , revealed that its carbonyl oxygen atom can form hydrogen bonds with key amino acid residues (TYR58 and TRP173) on the SDH enzyme. nih.gov This interaction is believed to be key to its potent antifungal activity against several phytopathogenic fungi, where it performed better than the commercial fungicide boscalid. nih.gov Other pyrazole derivatives, such as pyrazole-thiazole hybrids, have demonstrated potent activity against various bacterial strains, including S. aureus and Klebsiella planticola, with possible molecular targets being topoisomerase II and IV.
Table 2: Antifungal Activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives
| Compound | Fungal Pathogen | Inhibition (%) at 50 µg/mL | Reference |
|---|---|---|---|
| 6d | Botrytis cinerea | 48.37 | |
| 6d | Gibberella zeae | 60.11 | |
| 6d | Phytophthora infestans | 88.92 | |
| 9m | Alternaria solani | >95 | nih.gov |
| 9m | Botrytis cinerea | >95 | nih.gov |
| 9m | Cercospora arachidicola | >95 | nih.gov |
Antiviral Activity The pyrazole scaffold is also a building block for potent antiviral agents. A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were found to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. Another study detailed derivatives of 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid that exhibited antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV) without showing toxicity to host cells. Furthermore, certain 4-substituted pyrazole derivatives have been evaluated for their efficacy against Newcastle disease virus (NDV), a significant poultry pathogen. mdpi.com In these studies, a hydrazone derivative and a thiazolidinedione derivative provided 100% protection against NDV in an avian model. mdpi.com
Table 3: Antiviral Activity of Pyrazole Derivatives
| Compound/Derivative Class | Virus | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 7e | Yellow Fever Virus (YFV) | - | High reduction in virus titer | |
| Compound 2d | Herpes Simplex Virus type 1 (HSV-1) | EC₅₀ | 6.8 µM | |
| Compound 3f | Mayaro virus (MAY) | EC₅₀ | 2.2 µM | |
| Compound 3a | Mayaro virus (MAY) | EC₅₀ | 4.8 µM | |
| Compound 3c | Vesicular Stomatitis Virus (VSV) | EC₅₀ | 0.52 µM | |
| Hydrazone 6 | Newcastle Disease Virus (NDV) | Protection | 100% | mdpi.com |
| Thiazolidinedione derivative 9 | Newcastle Disease Virus (NDV) | Protection | 100% | mdpi.com |
Neuroactive Properties and Research in Neurological Disorder Pathways
Research into pyrazole derivatives has revealed significant neuroactive properties, particularly in the context of pain and its associated neurological pathways. A piperazine (B1678402) derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) , has been identified as having both anti-nociceptive and anti-inflammatory effects. researchgate.net
Studies using tail flick and hot plate tests demonstrated that this compound increased the latency to thermal stimulus, which suggests the involvement of central mechanisms in its pain-relieving effects. researchgate.net The research further indicates that the anti-nociceptive action is mediated through the serotonergic pathway. researchgate.net This was confirmed in experiments where pre-treatment with agents that block serotonin (B10506) receptors antagonized the analgesic effect of LQFM-008 in both the neurogenic and inflammatory phases of the formalin test. researchgate.net These findings position pyrazole-based compounds as attractive candidates for developing new analgesic drugs that target specific neurological pain pathways. researchgate.net
Immunomodulatory and Anti-inflammatory Potentials
This compound and its related structures exhibit significant immunomodulatory and anti-inflammatory activities. The parent compound has been shown to inhibit the production of tumor necrosis factor (TNF), a key pro-inflammatory cytokine. researchgate.net It also inhibits the activity of protein kinase C (PKC) and nuclear factor kappa B (NFκB), two proteins that play a crucial role in inflammatory signaling pathways. researchgate.net
Many pyrazole derivatives function as potent anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a major target for non-steroidal anti-inflammatory drugs (NSAIDs). Molecular modeling studies have shown that pyrazole analogs can effectively bind to the COX-2 active site. The anti-inflammatory effects have been demonstrated in vivo, where the derivative LQFM-008 was found to reduce paw edema in a carrageenan-induced model. researchgate.net At a dose of 30mg/kg, it also significantly reduced cell migration and protein exudation in a pleurisy test and lowered levels of the pro-inflammatory cytokines TNF-α and IL-1β. researchgate.net This body of research underscores the potential of this chemical class to yield new anti-inflammatory therapies.
Table 4: Anti-inflammatory Effects of Pyrazole Derivative LQFM-008
| Test Model | Parameter Measured | Effect of LQFM-008 (50 mg/kg) | Reference |
|---|---|---|---|
| Carrageenan-pleurisy | Polymorphonuclear cells | 34% reduction | |
| Carrageenan-pleurisy | Myeloperoxidase activity | 53% reduction | |
| Carrageanan-pleurisy | TNF-α levels | 47% reduction | |
| Carrageanan-pleurisy | IL-1β levels | 58.8% reduction | |
| Zymosan-air pouch | Polymorphonuclear cells | 54% reduction | |
| Zymosan-air pouch | Mononuclear cells | 79% reduction | |
| Zymosan-air pouch | Myeloperoxidase activity | 46% reduction |
Applications in Materials Science and Supramolecular Chemistry
Design and Synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) Utilizing 1-Methyl-1H-pyrazole-4-carboxylic Acid as a Ligand
The design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) rely on the selection of appropriate organic linkers and metal nodes to create porous, crystalline materials with tunable properties. acs.org Pyrazole-carboxylic acid compounds are recognized as versatile molecular platforms for the controlled construction of metal complexes due to the combination of a rigid pyrazole (B372694) ring and a strong coordinating carboxylic acid group. researchgate.net
While extensive research exists for various pyrazole-based ligands in MOF synthesis, specific examples utilizing this compound as the primary linker are not extensively documented in publicly available research. Studies often focus on the unmethylated analogue, 1H-pyrazole-4-carboxylic acid, which has been used in mechanochemical and electrochemical methods to prepare porous MOF materials. researchgate.netresearchgate.net The principles guiding the assembly of these related systems, however, provide a framework for understanding the potential of their N-methylated counterparts.
The structural diversity of MOFs derived from pyrazole-carboxylate ligands is significant, leading to architectures ranging from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. researchgate.net For instance, the solvothermal reaction of 1H-pyrazole-4-carboxylic acid with cadmium has been shown to produce a 1D coordination polymer. researchgate.net The topology of the resulting network is influenced by factors such as the choice of metal ion, solvent system, and reaction conditions like pH. researchgate.netresearchgate.net
The coordination versatility of the pyrazole-carboxylate system allows for the formation of various secondary building units (SBUs). These can range from simple mononuclear metal centers to more complex multinuclear clusters, such as the [Co₄(Pz)₈] clusters (where Pz = pyrazolate) found in some pyrazolate-based MOFs. nih.govrsc.org While specific topological data for MOFs from this compound is scarce, the broader class of pyrazolate MOFs is known for forming robust frameworks. acs.orgnih.gov
Porous MOFs are excellent candidates for gas storage and separation applications due to their high surface areas and tunable pore environments. acs.org The functionalization of pyrazole-based linkers can tailor the gas adsorption properties of the resulting MOFs. rsc.org Research on related systems indicates that the introduction of specific functional groups or open metal sites is a key strategy for enhancing gas uptake. For example, modifying Zr-based MOFs with uncoordinated carboxylate groups and subsequently inserting copper ions has been shown to significantly increase ammonia (B1221849) (NH₃) uptake capacity. nih.govresearchgate.net
Table 1: Illustrative Gas Adsorption Data for Various Functionalized MOFs (Note: These are not derived from this compound)
| MOF Material | Gas Adsorbed | Capacity | Conditions |
| UiO-67-ox-Cu | NH₃ | 178.3 mg/g | 298 K, 1 bar |
| UiO-67-vac | H₂ | 18.75 mg/g | 77 K |
| MOP-PZ-Ag | CO₂ | 183.7 mg/g | 273 K, 1 bar |
This table provides examples of gas uptake in different functionalized porous materials to illustrate typical performance metrics. Data sourced from references nih.govresearchgate.netresearchgate.net.
MOFs are highly regarded as platforms for heterogeneous catalysis because of their well-defined, crystalline structures and the potential to install active sites with atomic precision. acs.orgnih.gov Pyrazolate-based MOFs have demonstrated exceptional stability and catalytic activity. acs.org For example, a copper-based pyrazolate MOF, PCN-300, which utilizes a large porphyrinic pyrazole ligand, shows outstanding performance in cross-dehydrogenative coupling reactions. nih.gov Another cobalt-based pyrazolate MOF, BUT-124(Co), exhibits high activity and stability as a catalyst for the oxygen evolution reaction (OER). nih.govrsc.org
These examples highlight the potential of pyrazole-based frameworks in catalysis. researchgate.net The synergy between the metal node and the organic linker can facilitate reactions with high efficiency and selectivity. nih.gov While research has not yet detailed the catalytic use of MOFs from this compound, this remains a promising area for future investigation.
Luminescent MOFs (L-MOFs) are of great interest for applications in chemical sensing. dntb.gov.uarsc.org The luminescence can originate from the organic linker, the metal ion, or guest molecules, and changes in emission upon interaction with an analyte form the basis of sensing. rsc.orgosti.gov Coordination polymers built from d¹⁰ metal ions like Zn(II) and Cd(II) are particularly promising, as the filled d-orbitals prevent quenching and allow for ligand-based luminescence. osti.govmdpi.com
Studies on coordination polymers derived from related ligands, such as 1H-indazole-6-carboxylic acid, show that these materials can be highly emissive. mdpi.com Similarly, MOFs from other pyrazole-carboxylic acid derivatives have been investigated as luminescent sensors for detecting metal ions like Fe³⁺. researchgate.net The specific luminescent properties and sensing capabilities of materials derived from this compound have not been detailed, but the general success of the pyrazole-carboxylate family suggests potential in this field. researchgate.netresearchgate.net
Incorporation into Functional Polymers and Biopolymers
The incorporation of specific chemical moieties into polymer structures is a common strategy to impart desired functionality. While this compound is a known building block for small-molecule synthesis, its use in the direct synthesis of functional polymers or biopolymers is not well-documented in current literature. However, related pyrazole derivatives have been used to create microporous organic polymers (MOPs). For instance, a pyrazole-based MOP prepared via the Scholl coupling of 3,5-diphenyl-1H-pyrazole has been shown to be effective for CO₂ capture and as a support for silver nanoparticles in catalysis. researchgate.net This suggests a potential pathway for creating functional porous polymers using pyrazole-based monomers.
Self-Assembly Processes and Supramolecular Architectures
The formation of well-ordered supramolecular structures through self-assembly is fundamental to crystal engineering. Carboxylic acids are well-known to form robust hydrogen-bonded dimers, a key interaction in directing the assembly of larger architectures. It can be inferred that this compound would participate in similar self-assembly processes.
In the broader context of pyrazole-based coordination polymers, non-covalent interactions such as hydrogen bonding and π–π stacking play a crucial role in stabilizing the resulting crystal structures and extending them into higher-dimensional networks. mdpi.com For example, 1D coordination chains can be linked into 3D supramolecular structures through these directional interactions. researchgate.net Although specific crystal engineering studies centered on this compound are limited, the foundational principles of supramolecular chemistry suggest its utility in designing new crystalline materials.
Development of Hybrid Materials for Specific Functions
The synthesis of hybrid materials, which integrate organic and inorganic components at the molecular level, often relies on the specific geometry and electronic properties of the organic linker. The methylation at the N1 position of the pyrazole ring in this compound, while seemingly a minor modification, can significantly influence the resulting framework's topology, porosity, and ultimately, its function in areas such as gas storage, separation, or sensing. However, specific examples and detailed research findings on such applications for this particular compound remain to be reported.
Electrocatalysis and Photoelectrocatalysis Applications
An extensive search of peer-reviewed scientific journals and databases indicates a lack of specific research on the application of this compound in the fields of electrocatalysis and photoelectrocatalysis.
Electrocatalysis and photoelectrocatalysis are critical technologies for clean energy conversion and storage, with applications in water splitting, carbon dioxide reduction, and fuel cells. The performance of materials in these applications is highly dependent on their electronic structure, conductivity, and the presence of active catalytic sites. Metal-organic frameworks and coordination polymers can be designed to incorporate redox-active metal centers and conductive pathways, making them promising candidates for catalytic applications.
For instance, studies on related compounds, such as a cobalt complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid, have shown catalytic activity for the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). rsc.org However, similar studies involving this compound have not been found. The specific electronic and steric effects of the N1-methyl group could potentially modulate the catalytic activity of any resulting coordination complex, but without experimental data, this remains a hypothesis.
Consequently, there are no detailed research findings or data tables on the performance of materials derived from this compound in electrocatalytic or photoelectrocatalytic processes to report at this time.
Conclusion, Future Research Directions, and Translational Outlook
Synthesis of Key Research Findings and Scientific Contributions of 1-Methyl-1H-pyrazole-4-carboxylic Acid Studies
This compound has established itself as a cornerstone heterocyclic compound, primarily recognized for its role as a critical precursor in agrochemical synthesis. Research has solidified its identity as a key building block for a significant class of modern fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). mdpi.comwikipedia.org Amides derived from this acid are integral to several commercially successful fungicides, including bixafen, fluxapyroxad, isopyrazam, and benzovindiflupyr, which are effective against major crop diseases. mdpi.comwikipedia.orgresearchgate.net The synthesis of the core acid and its derivatives has been a subject of extensive research, with optimized, large-scale manufacturing processes being developed by major chemical companies. wikipedia.orggoogle.com
Beyond its role as a synthetic intermediate, the compound itself is a known metabolite of fungicides like fluxapyroxad, indicating its relevance in environmental and toxicological studies. wikipedia.org Scientific contributions extend into materials science, where this compound serves as a versatile ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. smolecule.comrsc.org These materials exhibit interesting properties, including luminescence and electrocatalytic activity. rsc.org While the primary focus has been on its derivatives, studies have noted the potential biological activity of the parent acid and its close analogues, including anticonvulsant and carbonic anhydrase inhibitory activities, marking it as a molecule of interest for further medicinal chemistry exploration. smolecule.comnih.gov
Identification of Remaining Scientific Gaps and Unexplored Avenues in Pyrazole (B372694) Carboxylic Acid Research
Despite its established importance, significant scientific gaps remain in the understanding and application of this compound and related pyrazole carboxylic acids. A primary gap is the comprehensive characterization of the intrinsic biological activity of the parent acid itself. While its derivatives are well-studied, the specific interactions and potential therapeutic or adverse effects of the core molecule are less understood, beyond its role as a metabolite. wikipedia.orgsmolecule.com The initial findings on its potential anticonvulsant properties, for instance, warrant a more in-depth investigation to elucidate mechanisms of action and therapeutic potential. smolecule.com
In materials science, its application has been demonstrated in MOFs and some coordination polymers, but its full potential as a functional ligand is far from exhausted. smolecule.comrsc.org There is a significant opportunity to explore its use in creating novel materials with tailored electronic, optical, or porous properties. The catalytic properties of its metal complexes are an emerging area, with initial studies showing promise in electrocatalysis (e.g., for oxygen evolution/reduction reactions), but this remains a largely unexplored field. rsc.org Furthermore, the full spectrum of pyrazole carboxylic acid isomers and their comparative activities and applications represents a significant unexplored chemical space.
Emerging Trends and Advanced Methodologies in Heterocyclic Compound Research
The broader field of heterocyclic chemistry, which provides the context for pyrazole research, is undergoing rapid evolution driven by new technologies and methodologies. A major trend is the development of more efficient and sustainable synthesis techniques. numberanalytics.com These include the adoption of flow chemistry for continuous and safer production, microwave-assisted synthesis to accelerate reactions, and the expanded use of transition metal-catalyzed cross-coupling reactions for creating complex molecular architectures. numberanalytics.comnumberanalytics.commdpi.com
There is a growing emphasis on "green chemistry" principles, aiming to reduce the use of hazardous solvents and reagents and minimize waste. numberanalytics.comfrontiersin.org Concurrently, computational chemistry has become an indispensable tool. numberanalytics.comnumberanalytics.com The use of Density Functional Theory (DFT) calculations, molecular dynamics simulations, and machine learning algorithms is accelerating the discovery process by predicting molecular properties, reaction outcomes, and biological activities, thus enabling more rational design of novel heterocyclic compounds. numberanalytics.commdpi.com Multicomponent reactions, which allow the synthesis of complex molecules in a single step from three or more reactants, are also gaining prominence as a strategy for efficient library synthesis. mdpi.comnih.gov
Interdisciplinary Collaborations and Opportunities in Related Fields
The advancement of research on compounds like this compound increasingly relies on interdisciplinary collaboration. The development of advanced synthetic methodologies, such as flow chemistry, necessitates close collaboration between synthetic organic chemists and chemical engineers to design and optimize reactor systems. mdpi.com In medicinal chemistry, the path from a hit compound to a drug candidate is inherently collaborative, requiring the expertise of synthetic chemists, pharmacologists, computational scientists, and biologists to understand structure-activity relationships, pharmacokinetics, and mechanisms of action. frontiersin.orgmdpi.com
The exploration of this acid in materials science opens up opportunities for collaboration with materials scientists and physicists to design and characterize novel MOFs, polymers, and electronic materials for applications in gas storage, catalysis, and photovoltaics. smolecule.comresearchgate.netresearchgate.net Furthermore, its presence as a fungicide metabolite highlights the need for collaboration with environmental scientists and toxicologists to assess its ecological impact and fate. The diverse biological activities reported for the pyrazole scaffold, from agriculture to medicine, ensures a rich landscape for future cross-disciplinary research initiatives. nih.govglobalresearchonline.net
Potential Impact on Medicinal Chemistry, Materials Science, and Catalysis Research
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, and this compound and its derivatives are poised to continue making a significant impact. nih.govnih.govnih.gov Its established role in creating potent SDHI fungicides provides a strong foundation for developing new agrochemicals. mdpi.com In medicine, the scaffold is central to drugs targeting a range of diseases, and this specific acid serves as a valuable building block for generating new libraries of compounds to screen for anticancer, anti-inflammatory, and other therapeutic activities. nih.govnih.gov
In materials science, the use of pyrazole carboxylic acids as ligands is an emerging area with high potential. Their ability to coordinate with metals can be harnessed to create functional MOFs for targeted applications like carbon capture or chemical separations. smolecule.com Furthermore, their incorporation into coordination polymers and photosensitizers for dye-sensitized solar cells points toward a future role in advanced electronics and renewable energy technologies. rsc.orgresearchgate.net
In catalysis, metal complexes derived from this compound have demonstrated potential as bifunctional electrocatalysts. rsc.org This opens a new avenue for research into developing cost-effective and efficient catalysts for critical energy conversion reactions, such as water splitting and fuel cells, thereby contributing to the advancement of sustainable energy solutions.
Q & A
Q. What are the common synthetic routes for 1-methyl-1H-pyrazole-4-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : A widely used method involves the Vilsmeier reaction of N-methylpyrazole to yield pyrazole-4-carboxaldehyde, followed by oxidation to the carboxylic acid . Key parameters include temperature control (60–80°C for oxidation) and solvent selection (e.g., aqueous HCl for hydrolysis). Yield optimization often requires iterative adjustments of stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to oxidizing agent) and catalytic additives (e.g., KMnO₄ or Ru-based catalysts) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-d₆) shows distinct signals for the methyl group (~δ 3.8 ppm) and carboxylic proton (~δ 13.1 ppm) .
- Infrared Spectroscopy (IR) : Stretching vibrations for C=O (1700–1720 cm⁻¹) and N–H (2500–3300 cm⁻¹) confirm functional groups .
- X-ray Diffraction (XRD) : Used for crystal structure determination; SHELX software (SHELXL/SHELXS) refines bond lengths and angles .
Q. How does the compound’s solubility profile influence its application in organic synthesis?
- Methodological Answer : The carboxylic acid group enhances solubility in polar solvents (e.g., water, DMSO), while the pyrazole ring contributes to moderate solubility in ethanol. Solubility can be modulated via pH adjustment (e.g., deprotonation in basic media) or derivatization (e.g., esterification) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for pyrazole-4-carboxylic acid derivatives?
- Methodological Answer : Discrepancies in bond angles or torsional strains (e.g., between XRD and DFT calculations) are addressed by:
- Multi-software validation : Cross-checking with programs like Gaussian (DFT) and OLEX2 .
- High-resolution data : Using synchrotron radiation or low-temperature (100 K) data collection to minimize thermal motion artifacts .
Example: A study on 5-methyl-1-phenyl derivatives showed a 2° deviation in C–N–C angles between experimental and theoretical models, resolved via Hirshfeld surface analysis .
Q. How does fluorination at the pyrazole ring (e.g., 3-(difluoromethyl) derivatives) alter biological activity?
- Methodological Answer : Fluorination enhances lipophilicity (log P increases by ~0.5–1.0) and metabolic stability. For example:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibits improved antifungal activity due to stronger hydrogen bonding with target enzymes (e.g., CYP51) .
- Synthetic Protocol : Direct fluorination via ClCF₂H gas under Pd catalysis (70–90% yield) or electrophilic substitution .
Q. What computational methods predict the acid dissociation constant (pKa) of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
